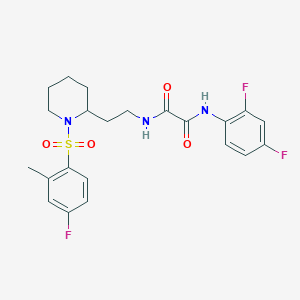

![molecular formula C15H14ClN3O2S B2904524 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide CAS No. 332402-61-6](/img/structure/B2904524.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid . This group is found in various important biomolecules, such as NAD+ and it’s also part of the structure of some vitamins, like vitamin B12 .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with a carboxylic acid derivative . This reaction forms a 2-substituted benzimidazole .Molecular Structure Analysis

The benzimidazole group consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands for metal catalysts, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

Benzimidazole is a solid at room temperature and it’s colorless . It’s slightly soluble in water, and it’s more soluble in organic solvents .科学的研究の応用

Antiparasitic Activity

This compound has been found to have significant antiparasitic activity . Specifically, it has been shown to be effective against parasites such as Trichinella spiralis. The compound was found to be more active than clinically used anthelmintic drugs like albendazole and ivermectin .

Antioxidant Properties

In addition to its antiparasitic activity, this compound also exhibits antioxidant properties . It has been found to be effective in scavenging free radicals, which can cause oxidative stress in the body .

Antibacterial Activity

The compound has been synthesized and studied for its antibacterial activity . It has shown good activity against bacterial strains such as E. coli, S. aureus, K. pneumoniae, and P. aeruginosa .

Anti-inflammatory Activity

A series of N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives, which include this compound, have been synthesized and evaluated for their anti-inflammatory activity . They were tested in vivo using a carrageenan-induced rat paw oedema model .

Inhibitory Actions Against S. aureus and M. tuberculosis

Derivatives of this compound with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted groups have shown good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Potential Use in Drug Development

Due to its various biological activities, this compound has potential use in the development of new active antimicrobial agents . Its derivatives have been found active against various bacterial diseases .

作用機序

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

Benzimidazole derivatives have been found to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Benzimidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of therapeutic effects, likely due to their interactions with various molecular targets and cellular pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

Safety and Hazards

将来の方向性

The benzimidazole group is a versatile scaffold in medicinal chemistry, and researchers are continually synthesizing new benzimidazole derivatives to find compounds with improved potency and selectivity for various biological targets . Future research will likely continue in this direction, with a focus on understanding the relationships between the structures of benzimidazole derivatives and their biological activities .

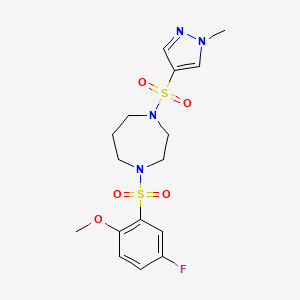

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c16-11-5-7-12(8-6-11)22(20,21)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXVNVCLOKUEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2904446.png)

![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)

![2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2904460.png)

![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)